molecular formula C9H13NO3 B1611040 2-(2-Ethoxypyridin-3-yloxy)ethanol CAS No. 313657-94-2

2-(2-Ethoxypyridin-3-yloxy)ethanol

Cat. No.: B1611040
CAS No.: 313657-94-2
M. Wt: 183.2 g/mol
InChI Key: UDWGWYLEOMBXHW-UHFFFAOYSA-N
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Description

2-(2-Ethoxypyridin-3-yloxy)ethanol is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol It is characterized by the presence of a pyridine ring substituted with an ethoxy group and an ethoxyethanol moiety

Preparation Methods

The synthesis of 2-(2-Ethoxypyridin-3-yloxy)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethoxyethanol group . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-Ethoxypyridin-3-yloxy)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Ethoxypyridin-3-yloxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxypyridin-3-yloxy)ethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. For example, it can bind to GABA receptors, influencing neurotransmission . Additionally, its structure allows it to participate in various chemical reactions, facilitating the formation of new compounds with desired properties .

Comparison with Similar Compounds

2-(2-Ethoxypyridin-3-yloxy)ethanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(2-ethoxypyridin-3-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-12-9-8(13-7-6-11)4-3-5-10-9/h3-5,11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWGWYLEOMBXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467831
Record name 2-(2-ETHOXYPYRIDIN-3-YLOXY)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313657-94-2
Record name 2-(2-ETHOXYPYRIDIN-3-YLOXY)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product obtained in Step 1 above (13.2 g, 39.7 mmol) was added to sodium ethoxide in EtOH [prepared from Na (10.5 g, 457 mmol) and EtOH (200 mL)]. The resulting mixture was heated at 70° C. overnight. After cooling to ambient temperature, the reaction mixture was diluted with ice water (0.8 L) and extracted with EtOAc (×4). The combined organic phases were washed twice with brine, dried (MgSO4) and concentrated. The resulting dark red oil was purified by column chromatography on silica using toluene/Et3N (95:5), followed by (90:10), as eluent to give 3.0 g (41%) of the title product as a red oil. HRMS m/z calcd for C9H13NO3 (M)+ 183.0896. Found: 183.0895.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0.8 L
Type
solvent
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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